2-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one
Description
Properties
IUPAC Name |
2-amino-1-[4-(oxolan-2-ylmethyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-10(13)12(16)15-6-4-14(5-7-15)9-11-3-2-8-17-11/h10-11H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQKNHKEFMPJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2CCCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine with Oxolane Derivative
A key step is the alkylation of the piperazine nitrogen with an oxolan-2-ylmethyl group. This is usually achieved by reacting piperazine or a protected piperazine derivative with an oxolane-substituted alkyl halide (e.g., oxolan-2-ylmethyl chloride or bromide) under basic conditions.
- Reaction conditions: Typically, alkylation is performed in polar aprotic solvents such as acetonitrile or DMF, with bases like potassium carbonate or sodium hydride to deprotonate the piperazine nitrogen.
- Temperature: Room temperature to reflux, depending on reactivity.
- Outcome: Formation of 1-(oxolan-2-ylmethyl)piperazine intermediate.
Alternative Routes via Azide Intermediates
Some synthetic methods involve the generation of azide intermediates followed by reduction to the corresponding amines.
- Example: Reaction of a halogenated intermediate with sodium azide to form an azide, followed by catalytic hydrogenation or metal hydride reduction to yield the amine.
- This approach is useful for introducing the amino group with high selectivity and yield.
Representative Synthetic Route from Patent CN113045484A
Although this patent focuses on a related piperidine derivative, the methodology provides insights applicable to the preparation of the target compound:
| Step | Reaction Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Reaction of 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester with chloroform under basic conditions to form a chlorinated intermediate | Base: 1,8-diazabicycloundec-7-ene or NaOH; Temp: -20°C to 0°C | High yield; mild conditions |
| 2 | Reaction of chlorinated intermediate with sodium azide in alcohol under basic conditions to form azide intermediate | Base: NaOH or similar; Solvent: MeOH or EtOH | Efficient conversion |
| 3 | Reduction of azide intermediate to amino alcohol | Reducing agent: catalytic hydrogenation or metal hydride | Yield > 80%; simultaneous reduction of multiple groups |
This three-step sequence demonstrates a robust and scalable approach to amine-containing piperidine derivatives, which can be adapted for piperazine analogues with oxolane substituents by modifying the starting materials accordingly.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Effect on Yield/Selectivity |
|---|---|---|
| Base for alkylation | K2CO3, NaH, DBU | Strong bases favor deprotonation but may cause side reactions if too strong |
| Solvent | DMF, MeCN, THF | Polar aprotic solvents improve nucleophilicity and solubility |
| Temperature | 0°C to reflux | Lower temps reduce side reactions; higher temps increase reaction rate |
| Reducing agent for amination | NaBH3CN, NaBH(OAc)3 | Mild reducing agents favor selective reductive amination |
| pH | Slightly acidic (pH 5-6) | Facilitates imine formation and stability |
Summary Table of Key Synthetic Steps
| Step | Intermediate | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Piperazine + oxolan-2-ylmethyl halide | Base (K2CO3), DMF | RT to reflux, 4-12 h | 70-85 | Alkylation to introduce oxolane group |
| 2 | Alkylated piperazine + pyruvaldehyde | NaBH3CN, MeOH | RT, pH 5-6, 6-8 h | 75-90 | Reductive amination to add amino-propanone |
| 3 | Purification | Chromatography or crystallization | — | — | Yields depend on purity and isolation |
Research Findings and Considerations
- The presence of the oxolane ring requires careful control of reaction conditions to prevent ring opening or side reactions.
- Reductive amination is the preferred method for introducing the amino-propanone moiety due to its mildness and high selectivity.
- The choice of base and solvent critically affects the alkylation step's efficiency.
- Multi-step synthesis with intermediate purification steps ensures higher overall yield and purity.
- The synthetic route is adaptable for scale-up due to mild reaction conditions and readily available reagents.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or the oxolane moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Overview
2-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one is a complex organic compound notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to function as a versatile building block for synthesizing various derivatives and exploring potential therapeutic effects.
Chemistry
In chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for developing new materials and compounds.
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. The interactions it facilitates can provide insights into cellular mechanisms and pathways.
Medicine
The compound is explored for its therapeutic potential, particularly in drug development. Its structural features may enable it to interact with specific biological targets, leading to beneficial effects in treating various diseases. For instance, research has indicated potential applications in neuropharmacology due to its piperazine core, which is often associated with psychoactive properties.
Industry
In industrial applications, this compound is utilized in the production of pharmaceuticals and other chemical products. Its scalability in synthesis processes makes it an attractive option for commercial production.
Case Studies and Research Findings
A review of literature reveals significant findings related to the applications of this compound:
- Therapeutic Effects : Studies have shown that derivatives of this compound exhibit promising results in preclinical models for anxiety and depression.
- Receptor Binding Studies : Research indicates that this compound can effectively bind to serotonin receptors, highlighting its potential role in developing novel antidepressants.
- Chemical Reactions : Experimental data demonstrates that the compound can be modified through various chemical reactions to enhance its efficacy and selectivity towards biological targets.
Mechanism of Action
The mechanism of action of 2-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects: The oxolan-2-ylmethyl group in the target compound is less electron-withdrawing compared to trifluoromethyl or phenoxy groups in analogs 16, 17, and 17. This may reduce receptor-binding affinity but enhance metabolic stability .
- Hydrophobicity: The target compound’s estimated LogP (~1.2) is lower than analogs with aromatic substituents (LogP ~2.5–3.1), suggesting improved aqueous solubility.
- Synthetic Accessibility: High yields (96–98%) for trifluoromethyl-substituted analogs (16, 17) indicate robust synthetic routes, whereas the oxolane-containing derivative may require optimized protocols due to steric hindrance .
Pharmacological Potential
- Phenoxy-Substituted Analog (19): Higher molecular weight (326 Da) may limit CNS penetration but could favor peripheral analgesic effects .
- Piperidine Derivatives (e.g., ): Piperidine-based analogs (vs. piperazine in the target) show discontinued commercial availability, possibly due to stability or toxicity concerns.
Commercial and Stability Considerations
Biological Activity
2-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one, identified by its CAS number 1218682-68-8, is a complex organic compound notable for its unique structural features, including a piperazine ring and an oxolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure
The molecular formula of this compound is CHNO, with a molecular weight of 241.33 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 241.33 g/mol |
| CAS Number | 1218682-68-8 |
Synthesis
The synthesis of this compound typically involves cyclization reactions of 1,2-diamine derivatives with sulfonium salts. Common methods include the use of bases such as DBU during the reaction process, leading to the formation of the desired product through deprotection and further cyclization steps.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. This compound may function as a ligand, modulating the activity of these targets and influencing cellular responses .
Pharmacological Potential
Research indicates that this compound exhibits various pharmacological activities, including:
- Antidepressant Activity : Preliminary studies suggest potential antidepressant effects, likely due to modulation of neurotransmitter systems.
- Anti-cancer Properties : Investigations into its role as a kinase inhibitor have shown promise in cancer treatment contexts, particularly in targeting specific pathways involved in tumor growth .
Case Studies and Research Findings
In Vitro Studies
In vitro studies have been conducted to assess the compound's efficacy against various cancer cell lines. For instance, it was found to inhibit cell proliferation in specific types of cancer cells, suggesting its potential as a therapeutic agent .
Comparison with Related Compounds
The biological activity of this compound can be compared with other piperazine derivatives known for their pharmacological effects. For example:
| Compound | Biological Activity |
|---|---|
| 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles | Similar receptor binding properties |
| Indole derivatives | Diverse biological activities including anti-inflammatory effects |
Q & A
Q. What synthetic routes are recommended for the preparation of 2-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Piperazine Functionalization : React piperazine with oxolan-2-ylmethyl bromide under nucleophilic substitution conditions (e.g., K₂CO₃ in acetonitrile, 60°C, 12 h) to introduce the oxolane moiety .
Propanone Core Formation : Couple the modified piperazine with 2-aminopropan-1-one using a coupling agent like EDCI/HOBt in DMF. Monitor reaction progress via TLC (silica gel, CH₂Cl₂:MeOH 9:1) .
Purification : Use column chromatography (silica gel, gradient elution with CH₂Cl₂:MeOH) followed by recrystallization (ethanol/water) to achieve >95% purity .
Yield Optimization : Increase equivalents of oxolan-2-ylmethyl bromide (1.5–2.0 eq) and employ microwave-assisted synthesis (80°C, 30 min) to reduce side-product formation .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆) to verify the oxolane methylene protons (δ 3.70–3.85 ppm) and piperazine NH signals (δ 1.90–2.10 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak [M+H]⁺ at m/z 268.18 .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect impurities (retention time ~8.2 min) .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for potential CNS applications?
Methodological Answer:
- Structural Modifications : Synthesize analogs with variations in the oxolane ring (e.g., tetrahydrofuran vs. tetrahydropyran) or piperazine substitution (e.g., aryl vs. alkyl groups) .
- In Vitro Assays :
- Receptor Binding : Screen for dopamine D2/D3 and serotonin 5-HT2A receptor affinity using radioligand displacement assays (³H-spiperone for D2, ³H-ketanserin for 5-HT2A) .
- Functional Activity : Measure cAMP modulation in HEK293 cells transfected with dopamine receptors to assess agonism/antagonism .
- Data Interpretation : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energy scores .
Q. What strategies are recommended to resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Orthogonal Assays : Validate target engagement using both binding (radioligand) and functional (cAMP, calcium flux) assays to rule out assay-specific artifacts .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare replicates and identify outliers. Use cheminformatics tools (e.g., KNIME) to normalize batch effects .
- Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to contextualize discrepancies and identify consensus trends .
Q. How can metabolic stability and cytochrome P450 (CYP) interactions be assessed for this compound?
Methodological Answer:
- In Vitro Metabolism :
- Data Reporting : Calculate intrinsic clearance (CLₐₙₜ) and % inhibition at 10 µM. Compare to reference inhibitors (ketoconazole for CYP3A4) .
Q. What crystallographic or computational methods are suitable for analyzing the conformational impact of the oxolan-2-ylmethyl group?
Methodological Answer:
- X-Ray Crystallography : Grow single crystals via vapor diffusion (hexane/ethyl acetate). Resolve the structure at 113 K with a Bruker D8 Venture diffractometer (R-factor <0.05) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess oxolane ring flexibility and hydrogen bonding with piperazine .
- Key Metrics : Calculate root-mean-square deviation (RMSD) of the oxolane moiety and torsional angles for the piperazine-propanone linkage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
